Thielavin B

Vue d'ensemble

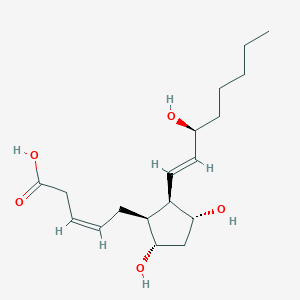

Description

Thielavin B is a natural compound found in the plant species Thielavia terrestris. It is a polyketide compound, which is a type of organic compound that has a large number of carbon-based molecules. This compound is known to have a wide variety of biological activities, such as antioxidant, anti-inflammatory, and anti-cancer effects. This compound has been studied extensively in recent years, and its potential applications in laboratory experiments and clinical treatments are being explored.

Applications De Recherche Scientifique

Agent antifouling dans les environnements marins

Thielavin B a été identifié comme un puissant agent antifouling. Il est efficace contre les cyprides de la balane Balanus amphitrite, qui est un biofouleur marin commun . La capacité du composé à empêcher la colonisation de ces organismes en fait un candidat prometteur pour protéger les navires et les structures marins contre la bio-salissure, qui peut entraîner des impacts économiques et environnementaux importants.

Propriétés anti-inflammatoires

Des recherches ont montré que this compound possède des propriétés anti-inflammatoires en inhibant les enzymes cyclooxygénases . Cette inhibition bloque la conversion de l'acide arachidonique en prostaglandine H2 et ensuite en PGE2, qui sont des médiateurs clés du processus inflammatoire. Cela suggère des applications potentielles dans le développement de médicaments anti-inflammatoires ou l'étude des voies inflammatoires.

Recherche en métabolomique

This compound est utilisé en métabolomique, un domaine qui étudie les processus chimiques impliquant les métabolites . Son rôle de métabolite fongique en fait un sujet d'intérêt pour comprendre les voies métaboliques des champignons et d'autres organismes.

Chimie des produits naturels

En tant que produit naturel dérivé d'une source fongique, this compound contribue au domaine de la chimie des produits naturels . Les chercheurs étudient sa structure, sa biosynthèse et ses activités biologiques, ce qui peut conduire à la découverte de nouveaux médicaments et de composés bioactifs.

Sciences de l'environnement et génie

Dans le contexte des sciences de l'environnement et du génie, les propriétés antifouling de this compound peuvent être exploitées pour développer des revêtements et des matériaux respectueux de l'environnement qui réduisent la dépendance aux produits chimiques antifouling toxiques actuellement utilisés .

Mécanisme D'action

Target of Action

Thielavin B, a fungal metabolite produced by Thielavia terricola, primarily targets the prostaglandin biosynthesis pathway . It acts as an inhibitor of this pathway, specifically affecting the synthesis of prostaglandin E2 .

Mode of Action

This compound interacts with its target by effectively influencing the synthesis of prostaglandin E2 from the endoperoxide . This interaction results in the inhibition of prostaglandin biosynthesis, thereby altering the normal functioning of this pathway.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin biosynthesis pathway . By inhibiting this pathway, this compound disrupts the production of prostaglandin E2, a lipid compound that plays a key role in inflammation and pain perception. The downstream effects of this disruption can include reduced inflammation and pain relief.

Result of Action

The primary result of this compound’s action is the inhibition of prostaglandin E2 synthesis . This can lead to a decrease in inflammation and pain, as prostaglandin E2 is involved in the mediation of these processes. For example, this compound has been found to be significantly effective on carrageenan-induced oedema of rats when administered intravenously .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Thielavin B interacts with G6Pase, inhibiting its activity and thus reducing glucose output from glucagon-stimulated hepatocytes . This interaction suggests that this compound may have potential therapeutic applications in the treatment of diabetes mellitus .

Cellular Effects

The inhibition of G6Pase by this compound impacts cellular processes, particularly those related to glucose homeostasis . By reducing hepatic glucose output, this compound can potentially lower plasma glucose concentrations, which is beneficial in the management of diabetes mellitus .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to and inhibiting the activity of G6Pase . This enzyme is responsible for the final step in both gluconeogenesis and glycogenolysis, where it hydrolyzes glucose-6-phosphate (G6P) to glucose .

Temporal Effects in Laboratory Settings

The effects of this compound on G6Pase activity and glucose output have been observed in laboratory settings, including in vitro studies using rat hepatic microsomal G6Pase

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models have not been detailed in the available literature, its inhibition of G6Pase suggests that it may have dose-dependent effects on glucose output .

Metabolic Pathways

This compound interacts with the metabolic pathway of glucose homeostasis by inhibiting G6Pase . This enzyme plays a crucial role in the regulation of blood glucose levels by controlling the release of glucose into the bloodstream .

Propriétés

IUPAC Name |

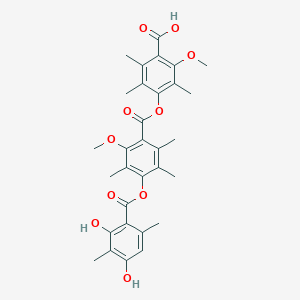

4-[4-(2,4-dihydroxy-3,6-dimethylbenzoyl)oxy-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34O10/c1-12-11-20(32)17(6)24(33)21(12)30(36)40-26-16(5)14(3)23(28(39-10)19(26)8)31(37)41-25-15(4)13(2)22(29(34)35)27(38-9)18(25)7/h11,32-33H,1-10H3,(H,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UULGWGARYDGVBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2C)C)C(=O)OC3=C(C(=C(C(=C3C)C)C(=O)O)OC)C)OC)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70222237 | |

| Record name | Thielavin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70222237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71950-67-9 | |

| Record name | 4-Carboxy-3-methoxy-2,5,6-trimethylphenyl 4-[(2,4-dihydroxy-3,6-dimethylbenzoyl)oxy]-2-methoxy-3,5,6-trimethylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71950-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thielavin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071950679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thielavin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70222237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7H-Pyrrolo[2,3-c]pyridazine](/img/structure/B106283.png)